

Technical Guide: Spectroscopic Characterization of 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol

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Compound of Interest

Compound Name: 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol

CAS No.: 866019-24-1

Cat. No.: B3038475

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Executive Summary

Compound Name: **4-(5-Chloro-2-thienyl)-2-pyrimidinethiol** IUPAC Name: 4-(5-chlorothiophen-2-yl)pyrimidine-2(1H)-thione Molecular Formula: C

H

ClN

S

Molecular Weight: 228.72 g/mol Core Application: Pharmacophore intermediate for kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-infective agents.

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS) required to validate the identity and purity of **4-(5-Chloro-2-thienyl)-2-pyrimidinethiol**. It addresses the critical structural tautomerism (thiol-thione equilibrium) that defines the spectral characteristics of this molecule in solution versus the solid state.

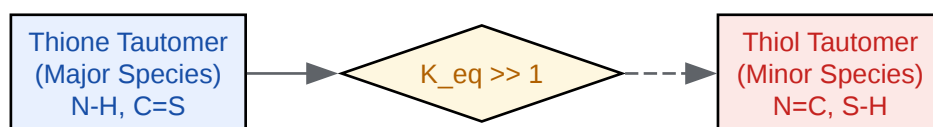
Structural Dynamics & Tautomerism

Scientific Integrity Note: In polar aprotic solvents (e.g., DMSO-d

) and the solid state, 2-mercaptopyrimidines exist predominantly as the thione tautomer (pyrimidine-2(1H)-thione). Researchers must expect signals corresponding to the N-H and C=S moieties rather than S-H and C-S.

- Thione Form (Dominant): Characterized by a thioamide resonance structure.
- Thiol Form (Minor): Observed only in specific non-polar conditions or upon S-alkylation.

Tautomerism Visualization



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Caption: Equilibrium strongly favors the Thione form in DMSO-d

, resulting in a distinct N-H proton signal >13 ppm.

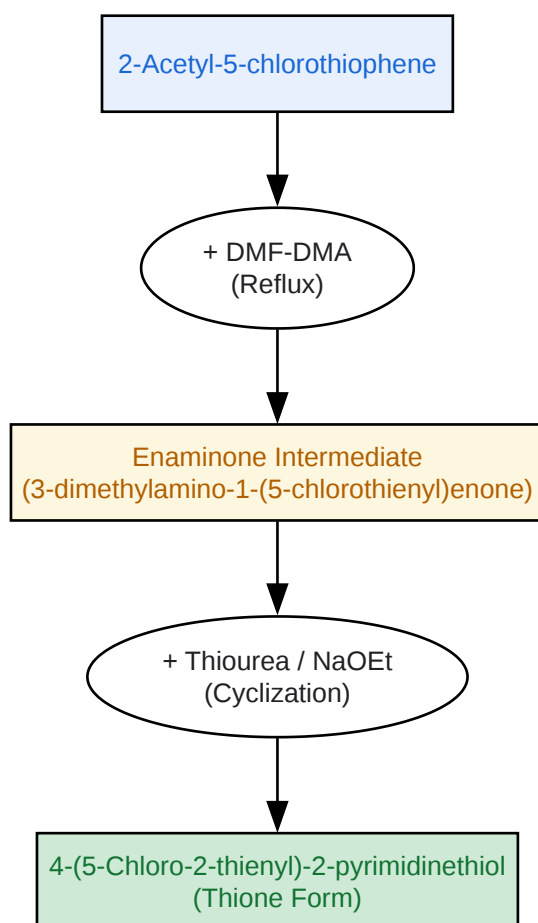
Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent peaks (DMF, Ethanol) or precursor impurities (Chalcones).

Standard Protocol:

- Acylation: 2-Acetyl-5-chlorothiophene reacts with DMF-DMA to form the enaminone intermediate.
- Cyclization: The enaminone undergoes a Michael addition-elimination with Thiourea in the presence of a base (NaOEt/EtOH) to close the pyrimidine ring.

Synthesis Workflow



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Caption: Standard cyclization route via enaminone intermediate.

Spectroscopic Data Analysis[1]

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) or EI-MS. Mode: Positive (

) or Negative (

).

Parameter	Value	Interpretation
Molecular Ion ()	228.9	Base peak corresponding to Cl isotope.
Isotope Pattern	228.9 / 230.9 (3:1)	Characteristic chlorine signature (Cl vs Cl).
Fragmentation	193 ()	Loss of Chlorine radical (Cl).
Fragmentation	169 ()	Loss of HNCS (retro-Diels-Alder of pyrimidine ring).

Diagnostic Check: Verify the 3:1 intensity ratio for the

and

peaks. A deviation suggests dechlorination or contamination.

Proton NMR (¹H NMR)

Solvent: DMSO-d

(Required for solubility and thione stabilization). Frequency: 400 MHz or higher.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
13.80	Broad Singlet (bs)	1H	NH (N-1)	Confirms Thione tautomer. Disappears with D O shake.
8.65	Doublet (Hz)	1H	Py-H6	Proton adjacent to Nitrogen; most deshielded aromatic.
7.95	Doublet (Hz)	1H	Th-H3	Thiophene proton adjacent to the pyrimidine ring.
7.35	Doublet (Hz)	1H	Py-H5	Pyrimidine proton; shielded by electron density from C=S.
7.22	Doublet (Hz)	1H	Th-H4	Thiophene proton adjacent to Chlorine.

Key Coupling Constants:

- Pyrimidine Ring:

Hz.

- Thiophene Ring:

Hz.

Carbon NMR (C NMR)

Solvent: DMSO-d

Shift (ppm)	Assignment	Notes
176.5	C=S (C-2)	Characteristic downfield shift for thione carbon.
158.0	C-4 (Pyrimidine)	Quaternary carbon linked to thiophene.
155.2	C-6 (Pyrimidine)	CH, deshielded by adjacent Nitrogen.
140.5	C-2' (Thiophene)	Ipsso carbon attached to pyrimidine.
132.0	C-5' (Thiophene)	Ipsso carbon attached to Chlorine.
130.5	C-3' (Thiophene)	CH.
128.8	C-4' (Thiophene)	CH.
106.5	C-5 (Pyrimidine)	CH, highly shielded.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm)	Vibration Mode	Significance
3100 - 3250	(N-H) stretch	Broad band. Confirms thione form (secondary thioamide).
3050	(C-H) aromatic	Weak aromatic C-H stretches.
1610, 1560	(C=N) / (C=C)	Pyrimidine and Thiophene skeletal vibrations.
1180 - 1220	(C=S)	Strong band characteristic of thiocarbonyl.
~750	(C-Cl)	Characteristic C-Cl stretch.
Absence	(S-H) @ 2550	Critical Quality Attribute: No peak here confirms absence of thiol form.

Experimental Validation Protocol

To ensure data reliability (Trustworthiness), follow this preparation workflow:

- Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d₆
 - Ensure the solution is clear yellow/orange. Turbidity suggests inorganic salts (NaCl) from the workup.
- Acquisition:
 - Run
H NMR with 16 scans minimum.
 - Run
C NMR with 1024 scans minimum (quaternary carbons are slow to relax).

- D
 - Exchange Test: Add 1-2 drops of D
 - to the NMR tube and re-run
 - H NMR.
 - Result: The peak at 13.80 ppm must disappear or diminish significantly, confirming it is an exchangeable N-H proton.

References

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